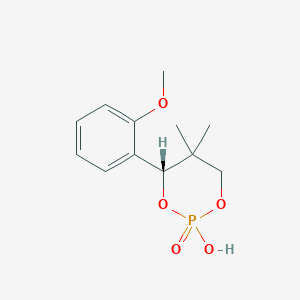

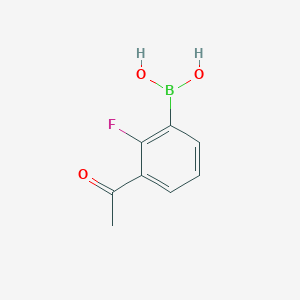

(3-Acetyl-2-fluorophenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

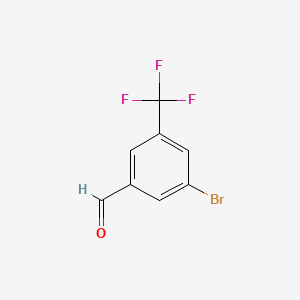

“(3-Acetyl-2-fluorophenyl)boronic acid” is a chemical compound with the empirical formula C8H8BFO3 . It has a molecular weight of 181.96 . The compound is typically in solid form .

Molecular Structure Analysis

The SMILES string representation of “(3-Acetyl-2-fluorophenyl)boronic acid” is CC(=O)c1cccc(B(O)O)c1F . The InChI representation is 1S/C8H8BFO3/c1-5(11)6-3-2-4-7(8(6)10)9(12)13/h2-4,12-13H,1H3 .

Physical And Chemical Properties Analysis

“(3-Acetyl-2-fluorophenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 181.96 . The compound should be stored at a temperature of 2-8°C .

Applications De Recherche Scientifique

-

Covalent Organic Frameworks (COFs)

- Application: Boronic-acid-derived COFs are crystalline and porous materials with a vast chemical and structural diversity . They are synthesized in a bottom-up approach from molecular building blocks by condensation polymerization reactions .

- Method: The synthesis involves using boronic-acid-containing building blocks as monomers in the synthesis of COFs .

- Outcome: These materials have been studied for various applications, including their implementation into functional devices .

-

- Application: Boronic acids and their derivatives have been used in medicinal chemistry for various purposes . They have shown anticancer, antibacterial, and antiviral activity, and have also been used as sensors and delivery systems .

- Method: The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .

- Outcome: The modification can improve the already existing activities of the bioactive molecules .

-

Suzuki–Miyaura Cross-Coupling Reaction

- Application: Boronic acids are used in the Suzuki–Miyaura cross-coupling reaction to form new carbon-carbon (C-C) bonds .

- Method: This complex reaction involves steps such as oxidative addition, ligand substitution, transmetalation, and reductive elimination .

- Outcome: The outcome is the formation of new C-C bonds, which is a fundamental process in organic synthesis .

-

- Application: BF2-based fluorophores, such as BODIPY and BOPHY, are prevalently used in diverse research areas like bioimaging and chemosensing . They exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability and biocompatibility .

- Method: The synthesis involves using boronic-acid-containing building blocks .

- Outcome: These fluorophores are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .

-

Radiotracers for PET Applications

- Application: Aryl boronic esters are used in the preparation of radiotracers for Positron Emission Tomography (PET) applications .

- Method: The method involves the fluorination of aryl boronic esters in the presence of Cu (OTf)2py4 .

- Outcome: The method was successfully applied using three radiosynthetic platforms, and up to 26 GBq of non-carrier added starting activity of 18F-fluoride .

-

- Application: Boronic acids have shown anticancer, antibacterial, and antiviral activity, and have also been used as sensors and delivery systems .

- Method: The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .

- Outcome: The modification can improve the already existing activities of the bioactive molecules .

Safety And Hazards

Propriétés

IUPAC Name |

(3-acetyl-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5(11)6-3-2-4-7(8(6)10)9(12)13/h2-4,12-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMRLZGDJZRZMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)C)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584641 |

Source

|

| Record name | (3-Acetyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Acetyl-2-fluorophenyl)boronic acid | |

CAS RN |

870778-95-3 |

Source

|

| Record name | (3-Acetyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.